molecular formula C10H10ClNO B12680044 8-Hydroxy-1-methylquinolinium chloride CAS No. 93439-43-1

8-Hydroxy-1-methylquinolinium chloride

Cat. No.: B12680044
CAS No.: 93439-43-1
M. Wt: 195.64 g/mol
InChI Key: YKOUZFWPLWJIPC-UHFFFAOYSA-N
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Description

8-Hydroxy-1-methylquinolinium chloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxyl group at the 8th position and a methyl group at the 1st position of the quinoline ring, with a chloride ion as the counterion. The unique structure of this compound allows it to participate in various chemical reactions and makes it a valuable compound in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-1-methylquinolinium chloride typically involves the reaction of 8-hydroxyquinoline with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone. The resulting product is then treated with hydrochloric acid to form the chloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-1-methylquinolinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Hydroxy-1-methylquinolinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-hydroxy-1-methylquinolinium chloride involves its ability to chelate metal ions, which can disrupt essential biological processes in microorganisms. The compound can form stable complexes with metal ions, inhibiting their availability for critical enzymatic reactions. Additionally, it can interfere with DNA and RNA synthesis, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

8-Hydroxy-1-methylquinolinium chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

93439-43-1

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

1-methylquinolin-1-ium-8-ol;chloride

InChI

InChI=1S/C10H9NO.ClH/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;/h2-7H,1H3;1H

InChI Key

YKOUZFWPLWJIPC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC2=C1C(=CC=C2)O.[Cl-]

Origin of Product

United States

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